molecular formula C21H28N2O6 B8106886 Benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No.: B8106886
M. Wt: 404.5 g/mol
InChI Key: WBDMETJKGYIXTN-UHFFFAOYSA-N
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Description

Benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methoxy-oxoethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-methoxy-2-oxoethylidene)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-methoxy-2-oxoethylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-formyl-2-oxoethylidene)piperidine-1-carboxylate .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The Boc-protected amino group can be deprotected under mild conditions, allowing for further functionalization .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-methoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form covalent or non-covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
  • 1-Boc-4-piperidone
  • 4-Amino-1-Boc-piperidine

Uniqueness

Compared to similar compounds, Benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-methoxy-2-oxoethylidene)piperidine-1-carboxylate stands out due to its methoxy-oxoethylidene moiety, which provides additional sites for chemical modification. This feature enhances its versatility in synthetic applications and its potential for developing novel therapeutic agents .

Properties

IUPAC Name

benzyl 4-[2-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoethylidene]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6/c1-21(2,3)29-19(25)22-17(18(24)27-4)16-10-12-23(13-11-16)20(26)28-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDMETJKGYIXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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